3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95%
Overview
Description
3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% (FTMBA) is a synthetic compound with a wide range of applications in the scientific research field. It is a highly versatile molecule that can be used in a variety of laboratory experiments and is a useful tool for researchers in many different fields. FTMBA is a versatile compound that can be used for a range of applications, from synthesis and drug development to biochemical and physiological studies.
Scientific Research Applications
3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of drugs, in biochemical and physiological studies, and in the development of new materials. It has also been used in the synthesis of nanomaterials and nanodevices, in the study of protein-protein interactions, and in the study of catalytic systems. 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has also been used in the study of the structure and function of enzymes, as well as in the study of cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% binds to proteins and enzymes, which in turn modulates their activity. In addition, 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has been shown to interact with DNA, which can affect gene expression. 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% also has the ability to interact with cell membranes, which can affect cell-signaling pathways.
Biochemical and Physiological Effects
3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell-signaling pathways, as well as to modulate the expression of genes. In addition, 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has been shown to interact with cell membranes, which can affect cell growth and differentiation. 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of laboratory experiments, including synthesis, drug development, biochemical and physiological studies, and the development of new materials. In addition, 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation.
However, 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% also has some limitations for use in laboratory experiments. It is a highly reactive compound, and so must be handled with caution. In addition, 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% is a relatively expensive compound, which can limit its use in some laboratory experiments.
Future Directions
Given the wide range of applications of 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95%, there are a number of potential future directions for its use. These include further exploration of its mechanism of action, its effects on cell-signaling pathways, and its anti-inflammatory and anti-cancer properties. In addition, 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% could be used to develop new materials and nanodevices, as well as to study protein-protein interactions and catalytic systems. Finally, 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% could be used to study the structure and function of enzymes and to develop new drugs.
Synthesis Methods
3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% can be synthesized using a variety of methods, including the Wittig-Horner reaction, the Fischer indole synthesis, and the Ullmann reaction. The Wittig-Horner reaction is a two-step process in which an aldehyde is reacted with a phosphonium salt to form an alkene. The Fischer indole synthesis involves the reaction of an aldehyde with an amine to form an indole. The Ullmann reaction is a two-step process in which an aryl halide is reacted with a copper salt to form an aryl-metal complex, which is then reacted with an amine to form an aryl-amine. All of these methods can be used to synthesize 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95%.
properties
IUPAC Name |
3-(5-formylthiophen-2-yl)-5-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-10-5-8(4-9(6-10)13(15)16)12-3-2-11(7-14)18-12/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCZDFBEGGNBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689512 | |
Record name | 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-57-5 | |
Record name | Benzoic acid, 3-(5-formyl-2-thienyl)-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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